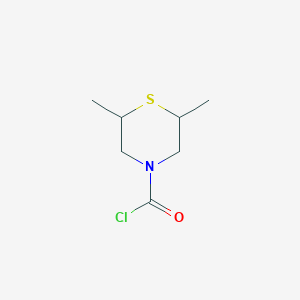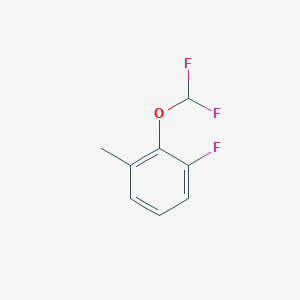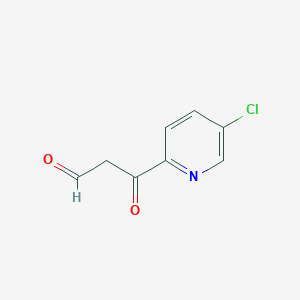
3-(5-Chloropyridin-2-yl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloropyridin-2-yl)-3-oxopropanal is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyridin-2-yl)-3-oxopropanal typically involves the reaction of 5-chloropyridine-2-carbaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the reaction with malonic acid derivatives under acidic conditions, followed by decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloropyridin-2-yl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 3-(5-Chloropyridin-2-yl)-3-oxopropanoic acid.
Reduction: 3-(5-Chloropyridin-2-yl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Chloropyridin-2-yl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Chloropyridin-2-yl)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
- 3-(5-Chloropyridin-2-yl)-3-oxopropanoic acid
- 3-(5-Chloropyridin-2-yl)-3-hydroxypropanal
Uniqueness
3-(5-Chloropyridin-2-yl)-3-oxopropanal is unique due to its specific structural features, such as the presence of both a chloropyridine ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
1019022-50-4 |
|---|---|
Formule moléculaire |
C8H6ClNO2 |
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
3-(5-chloropyridin-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)8(12)3-4-11/h1-2,4-5H,3H2 |
Clé InChI |
UUQRTKMNGHXCOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


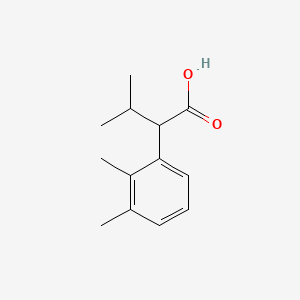
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
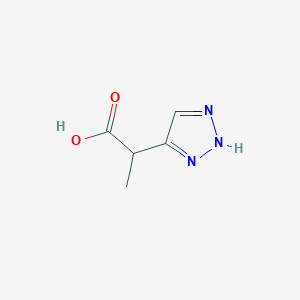
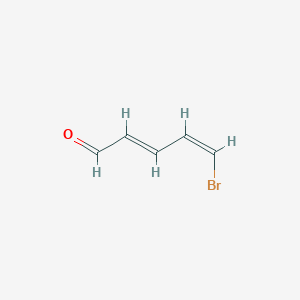
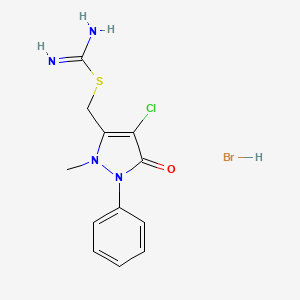
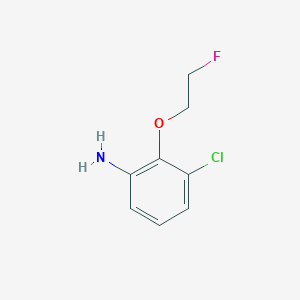
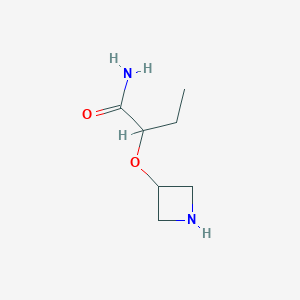
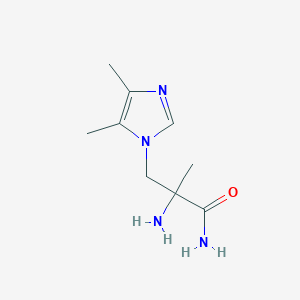
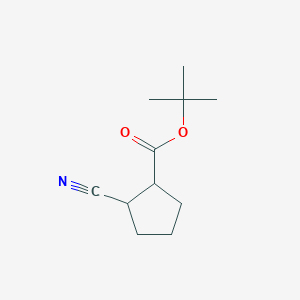
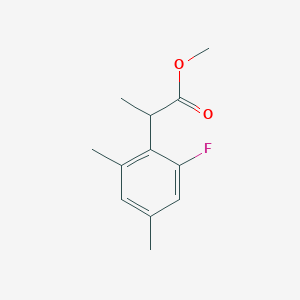

![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
